
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an imidazole ring, a piperazine ring, and a phenyl ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Medicinal Chemistry and Pharmacology
Piperazine derivatives exhibit a wide range of biological and pharmaceutical activities. The piperazine moiety is commonly found in various drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Let’s explore some specific applications:
a. Antipsychotic Agents: Piperazine-based compounds, such as aripiprazole and quetiapine, are used as antipsychotic agents. They modulate dopamine and serotonin receptors, providing therapeutic effects for conditions like schizophrenia and bipolar disorder.
b. Antiviral Activity: Certain piperazine derivatives have demonstrated antiviral properties. Researchers have explored their potential against viruses like HIV and hepatitis C.
c. Anti-Inflammatory Effects: Piperazines may exhibit anti-inflammatory effects by modulating immune responses. Investigating their role in autoimmune diseases and chronic inflammation is an active area of research.
d. Anticancer Agents: Some piperazine derivatives have shown promise as anticancer agents. They interfere with cell proliferation, angiogenesis, and metastasis. Further studies are needed to optimize their efficacy and safety.
Organic Synthesis
The synthesis of piperazines has evolved significantly. Notably, recent methods include:
a. Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts: Protected piperazines can be synthesized by cyclizing (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate. Subsequent deprotection and intramolecular cyclization yield piperazinopyrrolidinones .
b. Parallel Solid-Phase Synthesis: Solid-phase techniques allow efficient preparation of diverse piperazine libraries for drug discovery.
Recreational Use
While not recommended, some piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazine) have been used recreationally. These compounds may mimic stimulant effects but can have adverse health consequences .
作用機序
特性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O.ClH/c1-16-12-17(2)14-18(13-16)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)20-5-3-4-19(23)15-20;/h3-7,12-15H,8-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFHBCVONIWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

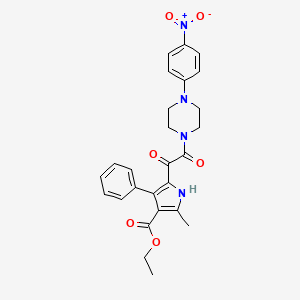
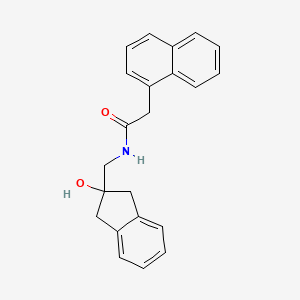
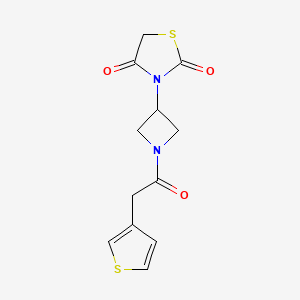
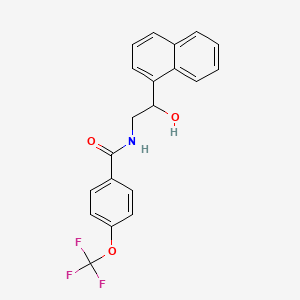
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)


![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)
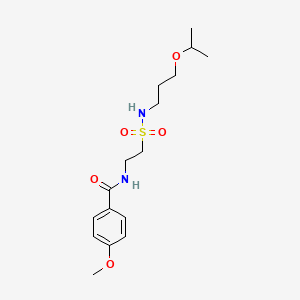
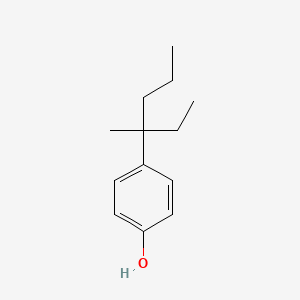

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)
![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)